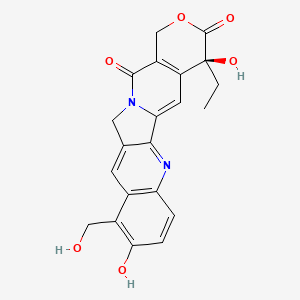

9-Hydroxymethyl-10-hydroxy Camptothecin

Descripción

Historical Context of Camptothecin (B557342) and its Analogs in Academic Inquiry

The story of camptothecin (CPT) began in the mid-20th century when, in 1966, Drs. Monroe E. Wall and Mansukh C. Wani isolated the pentacyclic alkaloid from the bark and stem of the Chinese "Happy Tree," Camptotheca acuminata. researchgate.netnih.gov This discovery was part of a large-scale screening of natural products for potential anticancer agents. nih.gov Initial preclinical studies showed that CPT possessed significant antitumor activity against a variety of cancer cell lines. researchgate.net

However, the transition from a promising natural product to a clinical therapeutic was fraught with challenges. CPT exhibited poor water solubility and significant toxicity in early clinical trials. researchgate.netnih.gov For a period, these difficulties relegated the compound to the laboratory. nih.gov A pivotal breakthrough occurred in 1985 when researchers discovered CPT's unique mechanism of action: the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. researchgate.net CPT traps the enzyme-DNA complex, leading to DNA damage and cell death. researchgate.net

This discovery reinvigorated interest in CPT and sparked a new wave of research focused on synthesizing analogs that could overcome the parent compound's limitations. The primary goals were to improve water solubility, increase lactone ring stability (the active form of the molecule), and enhance antitumor efficacy. researchgate.net These efforts led to the development of thousands of derivatives, with two of the most successful being Topotecan and Irinotecan, which gained regulatory approval and remain in clinical use. nih.govnih.gov These approved drugs validated the strategy of modifying the CPT core, particularly on its A and B rings, to create more effective anticancer agents. nih.gov

| Year | Discovery / Milestone | Significance |

|---|---|---|

| 1966 | Isolation of Camptothecin | Discovery of the parent compound from Camptotheca acuminata. researchgate.netnih.gov |

| 1985 | Mechanism of Action Identified | Identified as a DNA Topoisomerase I inhibitor, renewing research interest. researchgate.net |

| 1994 | Irinotecan Approved in Japan | First approval of a semi-synthetic analog for cancer treatment. researchgate.net |

| 1996 | Topotecan and Irinotecan Approved in the USA | Validation of CPT analogs as mainstream anticancer drugs. nih.govresearchgate.net |

Academic Significance of 9-Hydroxymethyl-10-hydroxy Camptothecin within Camptothecin Derivative Research

9-Hydroxymethyl-10-hydroxy Camptothecin, while not a clinically approved drug, holds academic significance due to its specific structural modifications on the "A" ring of the camptothecin scaffold. Its chemical structure features hydroxyl groups at both the 10-position and on a methyl group at the 9-position. nih.gov This places it within a class of derivatives synthesized to probe the structure-activity relationships (SAR) of the camptothecin core.

Decades of research have established that substitutions at positions 9, 10, and 11 can significantly influence the compound's biological activity. researchgate.net

10-Position Substitution: The presence of a hydroxyl (-OH) group at the 10-position, as seen in this compound, is a well-studied modification. This feature is also present in SN-38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of Irinotecan. nih.gov Research suggests that a 10-hydroxy group can enhance the compound's ability to inhibit topoisomerase I. researchgate.net

9-Position Substitution: Modification at the 9-position is another common strategy for generating novel analogs. The introduction of groups at this position, such as amino or nitro functions, has led to compounds with potent antitumor activity. researchgate.net The 9-hydroxymethyl group (-CH₂OH) in 9-Hydroxymethyl-10-hydroxy Camptothecin represents a specific type of substitution intended to alter the molecule's properties, such as solubility or its interaction with the Topoisomerase I-DNA complex. synzeal.com

| Property | Value |

|---|---|

| CAS Number | 175613-38-4 nih.gov |

| Molecular Formula | C21H18N2O6 nih.gov |

| Molecular Weight | 394.4 g/mol nih.gov |

| IUPAC Name | (S)-4-Ethyl-4,9-dihydroxy-10-(hydroxymethyl)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione nih.gov |

Current Research Landscape and Future Directions for Hydroxylated Camptothecins

The current research on camptothecin derivatives continues to prioritize the development of agents with improved pharmacological profiles. Hydroxylated camptothecins, particularly those with modifications on the A-ring, remain a central focus of these investigations. The introduction of hydroxyl groups is a key strategy to enhance water solubility and to modulate the drug's interaction with its molecular target. nih.gov

Modern research efforts are exploring several key areas:

Enhanced Potency: Scientists continue to synthesize novel analogs with substitutions at the 9, 10, and 11 positions. Studies have shown that adding hydroxyl, amino, or halogeno groups at these sites can lead to compounds with enhanced Topoisomerase I inhibition compared to the parent CPT. researchgate.net The goal is to create derivatives that are more potent than existing drugs like Topotecan and SN-38. nih.gov

Improved Drug Delivery: A significant challenge with camptothecins is their poor solubility and the instability of the active lactone ring. To address this, researchers are developing new drug delivery systems. This includes creating water-soluble prodrugs and designing hexacyclic (six-ring) CPT analogs that are more stable and potent. researchgate.net

Combinatorial Chemoenzymatic Synthesis: Recent innovations include the use of enzymes to perform specific modifications on the camptothecin scaffold. For example, researchers have identified enzymes that can selectively add hydroxyl groups at the 10- and 11-positions, opening new avenues for creating a diverse range of analogs that may not be accessible through traditional chemical synthesis alone. researchgate.net

The future for hydroxylated camptothecins will likely involve a multi-pronged approach. This will combine rational drug design based on decades of SAR data, the use of advanced synthetic methods to create novel and complex analogs, and the development of sophisticated delivery systems to ensure the active compound reaches its target effectively. The continued study of compounds like 9-Hydroxymethyl-10-hydroxy Camptothecin and its relatives provides the fundamental knowledge needed to drive the next generation of Topoisomerase I inhibitors.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H18N2O6 |

|---|---|

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

(19S)-19-ethyl-7,19-dihydroxy-8-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C21H18N2O6/c1-2-21(28)14-6-16-18-10(7-23(16)19(26)13(14)9-29-20(21)27)5-11-12(8-24)17(25)4-3-15(11)22-18/h3-6,24-25,28H,2,7-9H2,1H3/t21-/m0/s1 |

Clave InChI |

WUKNBBKPIIZWRO-NRFANRHFSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies for Hydroxylated Camptothecins

Total Synthesis Approaches to Camptothecin (B557342) Scaffolds and Hydroxylated Analogs

The total synthesis of camptothecin and its hydroxylated analogs is a formidable challenge in organic chemistry, demanding precise control over stereochemistry and the assembly of the pentacyclic core. Various strategies have been developed to construct the indolizinone or quinolizinone scaffolds inherent to these molecules. nih.gov

One flexible strategy involves a cascade exo-hydroamination followed by spontaneous lactamization to build the core structure. nih.gov This method has been successfully applied to the total synthesis of (S)-camptothecin in nine steps. researchgate.net Key to many asymmetric syntheses is the establishment of the chiral tertiary alcohol at the C-20 position. Strategies to achieve this include the Sharpless asymmetric dihydroxylation of a 4-(but-1-en-2-yl) pyridine (B92270) derivative. researchgate.net Another approach utilizes an organocatalyzed asymmetric α-hydroxylation of a lactone with a vinylogous pyridone, employing a guanidine-urea bifunctional organocatalyst to create the key intermediate for camptothecin analogs. researchgate.net

A convergent approach to the synthesis of SN-38 (7-ethyl-10-hydroxycamptothecin) highlights the construction of the AB ring system via a mild and efficient FeCl₃-catalyzed Friedländer condensation. researchgate.net The C ring is then functionalized through a vinylogous Mukaiyama reaction, and the D and E rings are constructed in a single step via an intramolecular oxa-Diels-Alder reaction. researchgate.net Subsequent asymmetric dihydroxylation and oxidation establish the correct stereochemistry. researchgate.net These total synthesis routes provide access to not only the natural products but also a diverse library of analogs for further investigation. nih.gov

Semisynthetic Pathways for 9-Hydroxymethyl-10-hydroxy Camptothecin and Related Derivatives

Semisynthesis, starting from the naturally abundant camptothecin, offers a more direct route to novel derivatives. These pathways focus on the targeted modification of the camptothecin scaffold to introduce desired functional groups.

The introduction of a hydroxyl group at the C-10 position is a critical modification, as seen in clinically relevant derivatives. nih.gov This transformation significantly influences the molecule's electronic properties and provides a handle for further derivatization.

Chemoenzymatic approaches have emerged as a greener and more selective alternative to traditional chemical methods. nih.gov Recently, two cytochrome P450 monooxygenases from Camptotheca acuminata were discovered to catalyze the regio-specific 10- and 11-oxidation of camptothecin. nih.gov These enzymes demonstrate high conversion rates and operate under mild conditions (pH 7, 30 °C), offering a sustainable method for producing 10-hydroxycamptothecin (B1684218) (10-HCPT). nih.gov

Chemical oxidation of camptothecin can also yield 10-hydroxycamptothecin, which serves as a key intermediate for further modifications. researchgate.net This intermediate is pivotal for the synthesis of a wide range of analogs, including those with substitutions at the C-9 position. researchgate.net

The C-9 and C-7 positions of the camptothecin A ring are prime targets for introducing substituents to modulate the compound's properties.

For the synthesis of 9-substituted-10-hydroxycamptothecins, a common strategy involves the Mannich reaction on 10-hydroxycamptothecin. This reaction introduces an aminomethyl group at the C-9 position, which can be further modified. researchgate.net For example, 9-aminomethyl-10-hydroxycamptothecins can be synthesized and subsequently altered to produce a variety of derivatives. researchgate.net The introduction of an allyl group at the C-9 position of 10-hydroxycamptothecin can be achieved through a Suzuki reaction, providing a key intermediate for further analog development. researchgate.net

The C-7 position has been extensively modified to enhance antitumor activity and improve physicochemical properties. nih.govwikipedia.org The introduction of lipophilic substituents at C-7, such as ethyl or alkylsilyl groups, has been shown to increase potency. nih.govwikipedia.org These modifications can lead to more favorable interactions with biological targets and improve the stability of the active lactone form. nih.gov For instance, a series of novel 7-(N-substituted-methyl)-camptothecin derivatives were synthesized and showed potent in vitro cytotoxic activity. nih.gov The general synthetic route for these compounds is outlined below:

| Step | Reactants | Reagent/Conditions | Product |

| 1 | Camptothecin | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 7-Bromomethylcamptothecin |

| 2 | 7-Bromomethylcamptothecin, Substituted amine | K₂CO₃, CH₃CN, reflux | 7-(N-substituted-methyl)-camptothecin derivatives |

This table illustrates a general synthetic scheme for the derivatization at the C-7 position.

Conjugation Chemistry for Enhanced Research Applications

To improve the solubility, stability, and targeting of camptothecin derivatives, various conjugation strategies have been developed. These involve linking the cytotoxic agent to polymers or small molecules.

Conjugating camptothecin derivatives to water-soluble polymers can enhance their aqueous solubility and prolong their circulation time. acs.orgnih.gov

One approach involves the ring-opening polymerization of lactide initiated by camptothecin itself, in the presence of a zinc-based catalyst, to form camptothecin-polylactide (CPT-PLA) conjugates. This method allows for well-controlled molecular weights and high drug loading. acs.orgnih.govillinois.edu Another strategy utilizes linear, β-cyclodextrin-based polymers. Camptothecin derivatives are conjugated to these highly water-soluble polymers, resulting in a significant increase in the drug's aqueous solubility. acs.org

The characteristics of different polymer-camptothecin conjugates are summarized in the table below:

| Polymer Backbone | Linker Chemistry | Drug Loading (%) | Key Features |

| Polylactide (PLA) | Direct initiation from CPT's C20-hydroxyl | Up to 19.5% | Well-controlled molecular weights, narrow molecular weight distributions. acs.orgnih.govillinois.edu |

| β-Cyclodextrin-based polymer | Conjugation via trifluoroglycinylcamptothecin derivatives | Not specified | Extremely soluble in aqueous solutions, low toxicity of the polymer. acs.org |

| Poly(vinyl alcohol) (PVA) | Esterification | Not specified | Enhanced water solubility and cellular internalization. nih.gov |

| Poly(1-hydroxymethylethylene hydroxymethyl formal) (PHF) | Succinamido-glycinate linker | 7.5% w/w | Water-soluble, dual-phase drug release mechanism. nih.gov |

Small molecule-drug conjugates (SMDCs) offer an alternative to polymer-based systems for targeted delivery. semanticscholar.org These conjugates typically consist of a targeting moiety, a linker, and the cytotoxic payload. For instance, an αVβ3 integrin binder has been linked to a modified camptothecin payload. semanticscholar.org This SMDC is designed for targeted release of the active drug in the tumor microenvironment. semanticscholar.org

Antibody-drug conjugates (ADCs) represent another advanced strategy, combining the high specificity of monoclonal antibodies with the potent cytotoxicity of camptothecin derivatives. acs.orgmdpi.com In this approach, a camptothecin analog is attached to an antibody via a linker. The antibody directs the conjugate to tumor cells expressing a specific antigen, leading to targeted cell killing. The synthesis of these complex bioconjugates involves the preparation of a camptothecin derivative with a suitable linker, which is then coupled to the antibody. acs.org For example, a camptothecin payload can be attached to a linker containing a peptide sequence that is cleavable by tumor-associated proteases. acs.org

Molecular Mechanisms of Action of Hydroxylated Camptothecin Derivatives

Interaction with DNA Topoisomerase I

DNA topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during critical cellular processes like replication and transcription. researchgate.net It functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate, and then resealing the break. drugbank.com Camptothecin (B557342) derivatives exert their cytotoxic effects by specifically targeting this enzyme. nih.govdntb.gov.ua

The catalytic cycle of Topo I involves the formation of a temporary covalent intermediate known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand. nih.govdntb.gov.ua 9-Hydroxymethyl-10-hydroxy Camptothecin and related compounds interfere with this process by binding to and stabilizing this Topo I-DNA complex. researchgate.netnih.gov The drug molecule intercalates into the DNA at the site of the single-strand break, effectively trapping the enzyme. nih.gov

This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these cleavable complexes. nih.govdntb.gov.ua The stability of this ternary complex (Topo I-DNA-drug) is enhanced by specific molecular interactions. Structural models suggest that the drug is stabilized by an array of hydrogen bonding and hydrophobic interactions with both the enzyme and the DNA. nih.gov The presence of hydroxyl groups on the camptothecin core, such as those in 9-Hydroxymethyl-10-hydroxy Camptothecin, is hypothesized to increase the stability of the cleavable complex, potentially through the formation of additional hydrogen bonding networks. aacrjournals.org

Table 1: Key Interactions in the Stabilized Ternary Cleavable Complex

| Interacting Component | Type of Interaction | Role in Stabilization |

| Drug Molecule | Intercalation | Inserts between the -1 and +1 DNA base pairs at the cleavage site. nih.gov |

| Drug & DNA/Topo I | Hydrogen Bonding | Forms critical bonds that lock the drug, enzyme, and DNA together. nih.gov |

| Drug & DNA/Topo I | Hydrophobic Interactions | Contributes to the overall stability of the ternary complex. nih.gov |

| Hydroxyl Groups | Enhanced H-Bonding | Moieties on the drug are thought to form more stable complexes. aacrjournals.org |

The accumulation of stabilized cleavable complexes is not inherently lethal to the cell. The primary mechanism of cytotoxicity arises when these complexes physically obstruct the progression of DNA replication forks. nih.govdntb.gov.ua When an advancing replication fork collides with a trapped Topo I-DNA complex, the transient single-strand break is converted into a permanent and highly toxic DNA double-strand break (DSB). researchgate.netnih.govresearchgate.net This conversion of the initial lesion into a DSB is considered the principal cause of S-phase-specific cell killing by camptothecins. nih.gov

Cellular Responses and Signaling Pathways

The DNA damage induced by 9-Hydroxymethyl-10-hydroxy Camptothecin triggers a complex network of cellular responses, activating signaling pathways that control DNA repair, cell cycle progression, and programmed cell death (apoptosis).

The double-strand breaks generated by replication fork collisions are among the most severe forms of DNA damage. nih.gov In response, cells activate sophisticated DNA damage repair (DDR) pathways to preserve genomic integrity. The primary pathways involved in repairing these lesions are homologous recombination (HR) and nonhomologous end joining (NHEJ). nih.gov Camptothecin treatment has been shown to stimulate the HR pathway, which utilizes a sister chromatid as a template for high-fidelity repair. nih.gov The single-strand break repair (SSBR) pathway is also implicated in processing the initial Topo I-DNA lesions before they are converted into DSBs. nih.gov

As part of the cellular response, the trapped Topo I enzyme itself can be targeted for degradation via the ubiquitin/26S proteasome pathway, which is considered a novel repair mechanism for Topo I-mediated DNA damage. nih.govdntb.gov.ua

Table 2: DNA Repair Pathways Activated by Camptothecin-Induced Damage

| Pathway | Type of Damage Repaired | Key Features |

| Single-Strand Break Repair (SSBR) | Topo I-DNA cleavable complexes | An early response to remove the initial lesion. nih.gov |

| Homologous Recombination (HR) | Double-Strand Breaks (DSBs) | High-fidelity repair pathway activated by replication-associated DSBs. nih.gov |

| Nonhomologous End Joining (NHEJ) | Double-Strand Breaks (DSBs) | A more error-prone pathway that rejoins broken DNA ends. nih.gov |

| Ubiquitin/Proteasome Pathway | Topo I-DNA cleavable complexes | Leads to the degradation of the trapped Topo I enzyme. nih.govdntb.gov.ua |

To allow time for DNA repair, cells activate checkpoint signaling pathways that temporarily halt cell cycle progression. The DNA damage induced by camptothecin derivatives predominantly causes cell cycle arrest in the S and G2/M phases. nih.govnih.gov The arrest in the S phase is linked to the direct interference with DNA replication. embopress.org The G2/M arrest provides an additional opportunity to repair damaged DNA before the cell attempts mitosis. Research on camptothecin has indicated that this G2/M arrest can be mediated through the ATM-Chk2-Cdc25C signaling axis, leading to decreased levels of the Cdc25C phosphatase and a subsequent increase in cyclin B1 levels. nih.gov

If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis. Camptothecin derivatives can induce apoptosis through both caspase-dependent and caspase-independent pathways.

The caspase-dependent pathway is a major route for apoptosis induction. In response to DNA damage, the tumor suppressor protein p53 can be activated. nih.gov This leads to changes in the expression of the Bcl-2 family of proteins, specifically a suppression of anti-apoptotic proteins like Bcl-2. nih.gov This dysregulation results in the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. nih.gov Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave numerous cellular substrates, dismantling the cell and executing the apoptotic program. nih.govnih.gov

Evidence also points to the existence of a caspase-independent pathway . Studies have shown that even when caspases are inhibited, camptothecin can cause a delayed form of cell death. nih.gov This alternative pathway is often initiated by prolonged mitochondrial dysfunction. nih.gov A key mediator of caspase-independent apoptosis is the Apoptosis-Inducing Factor (AIF), a mitochondrial protein. nih.gov Upon receiving a death signal, AIF can translocate from the mitochondria to the nucleus, where it causes large-scale DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases. nih.gov

Table 3: Comparison of Apoptosis Pathways Induced by Camptothecin Derivatives

| Feature | Caspase-Dependent Pathway | Caspase-Independent Pathway |

| Primary Mediator | Caspase cascade (Caspase-9, Caspase-3). nih.gov | Apoptosis-Inducing Factor (AIF). nih.gov |

| Mitochondrial Role | Release of Cytochrome c. nih.govnih.gov | Release of AIF. nih.gov |

| Upstream Signaling | p53 activation, Bcl-2 suppression. nih.gov | Prolonged mitochondrial stress. nih.gov |

| Nuclear Events | DNA cleavage by caspase-activated DNases. | Large-scale DNA fragmentation by AIF. nih.gov |

| Outcome | Classical apoptosis with characteristic nuclear changes. nih.gov | Delayed cell death, may lack some classical apoptotic features. nih.gov |

Mechanisms of Inhibition of Protein Synthesis and DNA Replication

The primary mechanism by which camptothecin derivatives, including 9-Hydroxymethyl-10-hydroxy Camptothecin, exert their cytotoxic effects is through the inhibition of DNA topoisomerase I (Topo I). patsnap.comnih.gov Topo I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. patsnap.comresearchgate.net Camptothecins bind to the covalent Topo I-DNA complex, stabilizing it and preventing the enzyme from resealing the DNA strand. patsnap.comnih.gov This action results in an accumulation of these cleavage complexes. patsnap.com

The inhibition of DNA replication is a direct consequence of this stabilization. During the S phase of the cell cycle, when DNA replication is active, the advancing replication forks collide with the trapped Topo I-DNA complexes. patsnap.comnih.gov These collisions convert the reversible single-strand breaks into irreversible and more lethal double-strand breaks. patsnap.comnih.gov The formation of these double-strand breaks is a critical DNA lesion that triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis. nih.govembopress.org Studies have shown that the DNA damage induced by camptothecin leads to the rapid phosphorylation of Replication Protein A (RPA), a key protein in DNA replication and repair, in a process that appears to be mediated by DNA-dependent protein kinase (DNA-PK). embopress.org

While direct inhibition of protein synthesis is not the primary mechanism of action, it occurs as a downstream consequence of the profound DNA damage and cell cycle arrest induced by the compound. The collision of transcription machinery with the stabilized Topo I-DNA complexes can also induce DNA damage and contribute to the drug's cytotoxic effects. patsnap.com The subsequent activation of apoptotic pathways involves a cascade of events that includes the shutdown of cellular processes, including global protein synthesis, as the cell commits to its demise. nih.gov

Investigation of Novel Molecular Targets Beyond Topoisomerase I

Modulation of Anti-Apoptotic Protein Expression

A significant aspect of the compound's mechanism beyond Topo I inhibition is its ability to modulate the expression of key anti-apoptotic proteins. nih.gov Specifically, 10-hydroxycamptothecin (B1684218) has been shown to induce apoptosis in colon cancer cells by downregulating proteins from the Inhibitor of Apoptosis Protein (IAP) family. nih.govnih.gov Research demonstrates that treatment with HCPT leads to a significant reduction in the expression levels of survivin and X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov These proteins are crucial for cell survival as they can block the activity of caspases, the primary executioners of apoptosis.

The downregulation of survivin and XIAP by HCPT facilitates the activation of the apoptotic cascade. nih.gov Studies have confirmed that HCPT treatment in colon cancer cells activates multiple caspases, including caspase-3, -7, -8, and -9, which are involved in both the intrinsic and extrinsic apoptotic pathways. nih.govnih.gov Furthermore, silencing survivin and XIAP using siRNA was found to sensitize cancer cells to the apoptosis-inducing effects of HCPT, underscoring the importance of this mechanism. nih.gov

| Molecular Target | Observed Effect of HCPT Treatment | Functional Consequence | Source |

|---|---|---|---|

| Survivin | Downregulation of expression | Promotes apoptosis | nih.govnih.gov |

| XIAP (X-linked inhibitor of apoptosis protein) | Downregulation of expression | Promotes apoptosis | nih.govnih.gov |

| Caspase-3 | Activation | Execution of apoptosis | nih.govnih.gov |

| Caspase-7 | Activation | Execution of apoptosis | nih.gov |

| Caspase-8 | Activation | Initiation of extrinsic apoptotic pathway | nih.gov |

| Caspase-9 | Activation | Initiation of intrinsic apoptotic pathway | nih.gov |

Effects on Angiogenesis-Related Molecular Pathways

In addition to its direct effects on tumor cells, 10-hydroxycamptothecin exhibits potent anti-angiogenic properties, targeting the formation of new blood vessels that tumors require for growth and metastasis. nih.gov This activity is linked to its ability to induce apoptosis in endothelial cells, the cells that line the blood vessels. nih.gov

In vitro studies using human microvascular endothelial cells (HMEC) have shown that HCPT can inhibit key processes in angiogenesis in a dose-dependent manner. nih.gov These processes include the inhibition of endothelial cell proliferation, migration, and the formation of tube-like structures, which is a critical step in creating new blood vessels. nih.gov Furthermore, the anti-angiogenic effect has been confirmed in vivo using the chick embryo chorioallantoic membrane (CAM) assay, where HCPT treatment resulted in significant inhibition of blood vessel formation. nih.gov The underlying mechanism for these effects is the induction of characteristic morphological changes of apoptosis in the endothelial cells. nih.gov

| Assay | Model System | Observed Effect | Effective Concentration Range | Source |

|---|---|---|---|---|

| Proliferation Inhibition | Human Microvascular Endothelial Cells (HMEC) | Dose-dependent inhibition | 0.313-5 µmol/L | nih.gov |

| Migration Inhibition | HMEC | Dose-dependent inhibition | 0.313-5 µmol/L | nih.gov |

| Tube Formation Inhibition | HMEC | Dose-dependent inhibition | 0.313-5 µmol/L | nih.gov |

| Induction of Apoptosis | HMEC | Morphological changes of apoptosis observed | 1.25-5 µmol/L | nih.gov |

| In vivo Angiogenesis Inhibition | Chick Embryo Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis | 6.25-25 nmol/egg | nih.gov |

Structure Activity Relationship Sar Analyses of 9 Hydroxymethyl 10 Hydroxy Camptothecin and Analogs

Influence of Substituents at C-9, C-10, and C-7 Positions on Biological Activity

Modifications on the A and B rings of the camptothecin (B557342) scaffold, particularly at the C-7, C-9, and C-10 positions, have been a primary focus for developing analogs with improved therapeutic profiles. nih.govnih.gov These positions can tolerate a wide range of substituents, often leading to enhanced potency and better pharmacological properties. nih.gov

C-9 Position: Substitution at the C-9 position with groups like amino (-NH2), nitro (-NO2), or halogens can significantly enhance Topo I inhibition. nih.govnih.gov For instance, 9-aminocamptothecin (B1664879) (9-AC) and 9-nitrocamptothecin (9-NC) have demonstrated potent antitumor activity. nih.gov The presence of a hydroxymethyl group at C-9, as in the titular compound, is a key modification. While specific data on 9-hydroxymethyl alone is sparse in comparative studies, the general principle is that small, polar substituents in this position can interact favorably with the Topo I-DNA complex. nih.gov

C-10 Position: The C-10 position is crucial, and substitution with a hydroxyl (-OH) group, as seen in 9-Hydroxymethyl-10-hydroxy Camptothecin, is known to significantly increase antitumor activity. nih.govresearchgate.net The active metabolite of Irinotecan, SN-38, features a 10-hydroxy group, which contributes to its high potency. nih.gov This hydroxyl group is more effective than a methoxy (B1213986) (-OCH3) group at this position. researchgate.net The 10-OH group appears to either increase water solubility or reduce the unwanted stabilization of the inactive, open-ring carboxylate form by human serum albumin. nih.gov

C-7 Position: The C-7 position is another key site for modification, where substitutions can modulate lipophilicity and steric interactions. researchgate.netnih.gov Introducing alkyl groups, such as ethyl (-C2H5), often increases cytotoxicity. wikipedia.org These groups are thought to extend into the major groove of DNA within the ternary complex, potentially reinforcing its stability. nih.govnih.gov Larger lipophilic groups at C-7 can also improve the compound's retention time in the body. researchgate.net Combining modifications at C-7 and C-10, such as in 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), has proven to be a highly effective strategy for creating potent anticancer agents. nih.gov

The table below summarizes the general impact of various substituents at these key positions on the biological activity of camptothecin analogs.

| Position | Substituent Type | Effect on Activity | Example Analog |

|---|---|---|---|

| C-7 | Alkyl (e.g., -C2H5) | Increased Potency | SN-38 |

| C-7 | Lipophilic Groups | Increased Potency & Retention | Gimatecan |

| C-9 | Amino (-NH2) | Enhanced Potency | 9-Aminocamptothecin |

| C-9 | Nitro (-NO2) | Enhanced Potency | Rubitecan (9-NC) |

| C-10 | Hydroxyl (-OH) | Significantly Increased Potency | SN-38, Topotecan |

| C-10 | Methoxy (-OCH3) | Less potent than -OH | 10-Methoxycamptothecin |

Significance of the E-Ring Configuration and Hydroxyl Group at C-20

The integrity and specific configuration of the E-ring are absolutely essential for the biological activity of camptothecins. nih.govcabidigitallibrary.org This part of the molecule is critical for binding to the topoisomerase I-DNA complex. bionity.com

Two key features of the E-ring are paramount:

The α-hydroxyl group: The hydroxyl group at the C-20 position is vital. It is believed to form a crucial hydrogen bond with the side chain of an aspartic acid residue (Asp533) in the topoisomerase I enzyme. cabidigitallibrary.orgbionity.comnih.gov This interaction helps to stabilize the ternary drug-enzyme-DNA complex. cabidigitallibrary.org

The (S)-configuration at C-20: The stereochemistry at the C-20 chiral center must be the (S)-configuration. Analogs with the (R)-configuration are inactive, highlighting the precise stereochemical requirement for effective binding and inhibition. nih.govnih.gov Any modification that removes or replaces the 20-OH group with other substituents typically leads to inactivation of the compound. cabidigitallibrary.org

Lactone Ring Dynamics and its Correlation with Topoisomerase I Interaction

The interaction with the biological target can influence this equilibrium. Studies have shown that the presence of DNA, specifically oligonucleotides corresponding to Topo I cleavage sites, can stabilize the active lactone form. nih.govacs.org This suggests that the binding of the drug to the DNA-enzyme complex helps to maintain its active conformation. Conversely, once Topo I is added to the drug-DNA complex, the lactone ring can be destabilized, which is a part of the dynamic process of enzyme inhibition. nih.govacs.org

Efforts to improve the stability of the lactone ring have led to the development of analogs like homocamptothecins (hCPT). bionity.comresearchgate.net These compounds have a seven-membered E-ring, which is less reactive and has enhanced stability in human plasma. bionity.comresearchgate.net Despite the lower reactivity, hCPTs retain potent Topo I-targeted activity, indicating that a highly reactive lactone is not an absolute requirement for antitumor efficacy. researchgate.net

Computational and Molecular Modeling Studies in SAR Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the activity of camptothecin analogs. mdpi.comresearchgate.net These models help to correlate the physicochemical properties of the compounds with their biological activity.

QSAR studies analyze a series of compounds to derive mathematical equations that relate structural features (like steric and electrostatic properties) to their Topo I inhibitory activity. nih.gov For example, Comparative Molecular Field Analysis (CoMFA) has been successfully used to build predictive models for CPT analogs. nih.gov These models can accurately predict the inhibitory concentration (IC50) of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov QSAR models have confirmed that hydrophobic substitutions at the C-7 position favor cytotoxicity, while a hydroxyl group is preferable to a methoxy group at the C-10 position. researchgate.net

Molecular docking simulations provide insights into how CPT analogs bind to the Topo I-DNA complex at an atomic level. mdpi.comnih.gov These studies can visualize the crucial interactions, such as the hydrogen bond between the C-20 hydroxyl group and the enzyme. bionity.com Docking studies have also been used to understand drug resistance, showing how mutations in the Topoisomerase I enzyme can weaken drug binding. nih.gov By predicting the binding energies and conformations of different analogs, molecular modeling helps rationalize observed SAR data and aids in the design of novel derivatives with improved binding affinity and efficacy. nih.govnih.gov

Advanced Drug Delivery System Research for Hydroxylated Camptothecins

Formulation Strategies for Enhanced Aqueous Stability in Research Preparations

The central challenge in formulating hydroxylated camptothecins for research and therapeutic use is maintaining the stability of the active lactone form in aqueous environments. mdpi.com The equilibrium between the active lactone and the inactive carboxylate is pH-dependent, with hydrolysis favored at neutral or alkaline pH. google.com Research preparations therefore require specific strategies to prevent premature conversion and improve solubility.

One approach involves the use of pharmaceutical excipients and pH modification. Formulations using co-solvents like N-methyl-2-pyrrolidinone (NMP) have been shown to dissolve poorly water-soluble camptothecins. google.com The inclusion of an acid in the solution further stabilizes the lactone E-ring, particularly when the formulation is diluted with aqueous media. google.com

However, the most promising and extensively researched strategy is the encapsulation of the drug within nanocarrier systems. nih.govmdpi.com By sequestering the hydrophobic drug molecules within a protective carrier, their interaction with the aqueous environment is minimized, thus preserving the lactone ring. mdpi.com This encapsulation approach forms the basis of the various nanoparticle and polymeric systems discussed below, which not only enhance stability but also offer opportunities for controlled release and targeted delivery. nih.gov Solid dispersions, where the drug is molecularly dispersed in a polymer matrix like Soluplus®, represent another method to improve solubility and prevent recrystallization. nih.gov

Nanoparticle and Polymeric Carrier Systems

Nanoparticle and polymeric carrier systems are at the forefront of research to improve the delivery of hydroxylated camptothecins. These systems encapsulate the drug, enhancing its stability, solubility, and circulation time, while also enabling passive or active targeting to tumor sites. nih.gov

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery due to its approval by regulatory agencies and its tunable degradation properties. nih.govekb.eg The hydrophobic nature of PLGA makes it suitable for encapsulating poorly soluble drugs like hydroxylated camptothecins. ekb.egnih.gov

Research has demonstrated the successful loading of 10-hydroxycamptothecin (B1684218) (HCPT) into PLGA microspheres. amanote.com Furthermore, a composite system has been developed where HCPT is first loaded into hydroxyapatite (B223615) nanoparticles (HANPs), which are then incorporated into PLGA nanofibers through electrospinning. rsc.orgresearchgate.net This dual-carrier approach aims to provide a sustained and controlled release of the drug. rsc.org In vitro studies of these composite nanofibers showed a long-term anticancer effect against HeLa cells, indicating that the released CPT remained active. researchgate.net The preparation of PLGA nanoparticles typically involves methods like emulsion solvent evaporation, which is effective for hydrophobic drugs. ekb.egnih.gov

Table 1: Research Findings on PLGA-Based Carriers for Hydroxylated Camptothecins

| Carrier System | Drug | Key Findings | Reference |

|---|---|---|---|

| PLGA Microspheres | 10-hydroxycamptothecin | Successful loading of HCPT for potential sustained release. | amanote.com |

| PLGA/CPT@HANPs Composite Nanofibers | Camptothecin (B557342) | CPT loaded onto HANPs and embedded in PLGA nanofibers. Showed sustained release and long-term efficacy against HeLa cells. | researchgate.net |

Polyethylene glycol (PEG) is a hydrophilic polymer frequently used to modify the surface of nanocarriers, a process known as PEGylation. nih.govsigmaaldrich.com This modification enhances biocompatibility, hydrophilicity, and stability, which helps to reduce protein adsorption and clearance by the immune system, thereby prolonging the circulation time of the nanocarrier in the bloodstream. nih.govsigmaaldrich.com

For hydroxylated camptothecins, PEG-based nanoparticles have been shown to significantly improve water solubility and stability. nih.gov A novel method involves creating a drug-polymer liquid compound from low-molecular-weight PEG and HCPT, which can then be used to prepare human serum albumin nanoparticles with very high entrapment efficiency (over 99%). amanote.com Studies have also explored PEG-based nanoparticles that are responsive to the tumor microenvironment, such as pH-sensitive systems that trigger drug release in acidic conditions. nih.gov Research indicates that HCPT-loaded PEG nanoparticles can enhance endocytosis and exhibit a greater antitumor effect compared to the free drug. nih.gov

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that are composed of a mixture of solid and liquid lipids. dovepress.com This unstructured matrix offers advantages over older solid lipid nanoparticles (SLNs), including improved drug loading capacity and reduced drug expulsion during storage. dovepress.com NLCs are a promising delivery system for poorly water-soluble drugs like 10-hydroxycamptothecin. nih.govnih.gov

Studies on HCPT-loaded NLCs prepared by emulsification-ultrasonication have shown high incorporation efficiency (over 85%). google.comnih.gov These NLCs typically appear as homogeneous, spherical particles with sizes around 108-126 nm and a negative zeta potential, which contributes to their stability. google.comnih.gov Differential scanning calorimetry analysis confirmed that the HCPT was dispersed in an amorphous state within the lipid matrix. nih.gov The in vitro release profile of HCPT from NLCs is often biphasic, characterized by an initial rapid release followed by a prolonged, sustained release phase. google.comnih.gov

Table 2: Physicochemical Properties of 10-Hydroxycamptothecin-Loaded NLCs

| NLC Type | Particle Size (nm) | Zeta Potential (mV) | Incorporation Efficiency | Release Profile | Reference |

|---|---|---|---|---|---|

| NLC-F 68 | 108 | -28.5 | >85% | Biphasic (rapid then prolonged) | google.comnih.gov |

Electrospinning is a versatile technique used to produce polymer fibers with diameters ranging from nanometers to micrometers. nih.govmdpi.commdpi.com These nonwoven fiber mats have a high surface-area-to-volume ratio and a porous structure, making them attractive for drug delivery applications, including as implantable systems for localized therapy. nih.govmdpi.com

For hydroxylated camptothecins, electrospinning has been used to create composite drug delivery systems. rsc.org One study detailed the fabrication of PLGA composite nanofibers embedded with both doxorubicin-loaded mesoporous silica (B1680970) nanoparticles and hydroxycamptothecin-loaded hydroxyapatite nanoparticles. rsc.org The resulting fiber mats showed a continuous, smooth fibrous structure with the nanocarriers successfully embedded within the fibers. rsc.org This system demonstrated a sustained and controlled release of both drugs and exhibited superior antitumor efficacy in vitro compared to nanofibers loaded with only a single drug. rsc.org Emulsion electrospinning has also been used to create core-sheath fibers with a core loading of hydroxycamptothecin for intratumoral implantation. nih.gov

Stimuli-Responsive Drug Release Mechanisms

Stimuli-responsive drug delivery systems, often called "smart" carriers, are designed to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as a tumor. pharmacoj.comnih.govrsc.org These triggers can be internal (endogenous), like changes in pH or redox potential, or external (exogenous), such as temperature, light, or ultrasound. nih.govnih.gov This approach enhances the specificity of drug delivery, concentrating the therapeutic effect at the disease site while minimizing exposure to healthy tissues. rsc.orgbsmiab.org

For hydroxylated camptothecins, pH-responsive systems are particularly relevant. The microenvironment of solid tumors is typically more acidic (pH ~6.5) than that of normal tissues and blood (pH 7.4). nih.govbsmiab.org Researchers have developed pH-responsive nanoparticles for HCPT delivery that are stable at physiological pH but release the drug more rapidly in an acidic environment. nih.govnih.gov For instance, dendritic polymers loaded with HCPT have shown a pH-dependent release profile and efficient uptake by cancer cells. nih.gov Similarly, pH-sensitive nanocarriers have been made by incorporating acid-labile bonds, such as acetals, into the polymer structure, which break apart in acidic conditions to release the encapsulated drug. nih.gov

Redox-responsive systems exploit the significantly higher concentration of reducing agents like glutathione (B108866) (GSH) inside cancer cells compared to the extracellular environment. nih.govacs.org Nanocarriers have been designed with disulfide bonds that are stable in the bloodstream but are cleaved by intracellular GSH, triggering the disassembly of the carrier and the release of the drug. nih.gov This mechanism has been explored for HCPT-loaded PEG nanoparticles. nih.gov

Temperature-responsive systems are another area of investigation. These carriers are often made from polymers that exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). nih.govijpsjournal.com Below the LCST, the polymer is soluble, but above it, it becomes hydrophobic and aggregates, which can be used to trigger drug release. nih.gov This approach can be combined with hyperthermia treatments, where the tumor is locally heated to trigger drug release from circulating thermosensitive nanocarriers. nih.govnih.gov

pH-Responsive Systems

The tumor microenvironment is characteristically more acidic (pH 6.5-6.8) than healthy tissues and blood (pH 7.4). This pH difference provides a trigger for the targeted release of anticancer drugs. pH-responsive DDS are designed to be stable at physiological pH but to disassemble or undergo a conformational change in the acidic tumor environment, leading to drug release.

Research into pH-responsive systems for hydroxylated camptothecins has explored the use of acid-labile linkers, such as hydrazones and acetals. These chemical bonds are stable at neutral pH but are readily cleaved under acidic conditions. For instance, a pH-responsive conjugate of 10-hydroxycamptothecin (10-HCPT) was synthesized using a hydrazone bond as a linker. This system demonstrated a significantly increased water solubility of the prodrug and triggered the release of 10-HCPT in the acidic environment of endosomes and lysosomes after cellular internalization.

Another approach involves the use of nanoparticles formulated from pH-sensitive polymers. These polymers can undergo structural changes, such as swelling or degradation, in response to a drop in pH, thereby releasing the encapsulated drug. For example, nanoparticles made from polymers with acetal (B89532) bonds have been used to encapsulate 10-HCPT. In an acidic environment, these bonds break, leading to the rapid release of the drug.

| Delivery System Component | Linker/Trigger | Payload | Release Condition | Outcome |

| Polyethylene glycol (PEG) | Hydrazone bond | 10-hydroxycamptothecin (10-HCPT) | Low pH (acidic endosomes) | Triggered release after cellular internalization. rsc.org |

| Cinnamaldehyde-glucose polymer | Acetal bonds | 10-hydroxycamptothecin (10-HCPT) | Acidic environment | Rapid release of both HCPT and cinnamaldehyde. nih.gov |

| Dendritic polymers | Acid-labile bonds | 10-hydroxycamptothecin (HCPT) and Doxorubicin (B1662922) (DOX) | pH-dependent | Efficient uptake by MCF-7 cells and enhanced anticancer effects. researchgate.net |

Redox-Responsive Systems

The intracellular environment of tumor cells has a significantly higher concentration of glutathione (GSH), a reducing agent, compared to the extracellular space. This redox potential difference is another internal stimulus that can be exploited for targeted drug delivery. Redox-responsive systems often incorporate disulfide bonds into their structure. These bonds are stable in the low-GSH extracellular environment but are cleaved in the high-GSH intracellular environment of cancer cells, triggering drug release.

A variety of redox-responsive nanocarriers have been developed for camptothecin derivatives. For example, nanogels with disulfide bonds have been shown to specifically release their cargo within cancer cells. This targeted release helps to avoid the potential for drug resistance associated with high-dose chemotherapy and can prolong the retention of the drug in the target tissue.

In one study, a supramolecular hydrogel system was developed for delivering 10-hydroxycamptothecin (HCPT). mdpi.com The hydrogel was formed through disulfide bond cleavage, and this system not only improved the solubility of HCPT but also provided a high drug-loading capacity. The in vitro release experiments demonstrated a sustained-release characteristic, with the hydrogel showing significant anticancer efficacy. mdpi.com

| Delivery System Component | Linker/Trigger | Payload | Release Condition | Outcome |

| Glycosylated nanosupramolecular prodrug | Disulfide bond | Camptothecin | 10 mM Glutathione (GSH) | High drug loading and responsive release. rsc.orgnih.gov |

| Supramolecular hydrogel | Disulfide bond | 10-hydroxycamptothecin (HCPT) | Intracellular reduction | Sustained release and favorable anticancer efficacy. mdpi.com |

| Positively charged nanogels | Disulfide bonds | 10-hydroxycamptothecin (HCPT) | Intracellular reduction | Specific release in cancer cells, avoiding resistance. researchgate.net |

Light-Activated Release Platforms

Light-activated drug delivery offers external control over the time and location of drug release, which can significantly enhance therapeutic precision and minimize off-target effects. Near-infrared (NIR) light is often preferred for these systems due to its deeper tissue penetration and lower phototoxicity compared to ultraviolet (UV) or visible light.

One strategy for light-activated release involves the use of photolabile "cages" that are attached to the drug molecule. These cages are chemical groups that can be cleaved by light of a specific wavelength, thereby releasing the active drug. For camptothecin, o-nitrobenzyl derivatives have been used as photocages. The drug is covalently attached to the polymer backbone via a photo-cleavable o-nitrobenzyl ester linkage. Upon irradiation, the linkage is broken, and the active drug is released.

Another approach utilizes upconverting nanoparticles (UCNPs). These nanoparticles can absorb NIR light and convert it into UV or visible light, which can then trigger the release of a caged drug. This method allows for the use of NIR light to activate release, even for drugs that are sensitive to UV or visible light.

A "ship in a bottle" concept has also been explored, where a photoswitchable prodrug of camptothecin, containing an azobenzene (B91143) functionality, is trapped within porous silica nanoparticles. The release of the prodrug is controlled by photoisomerization of the azobenzene group, which changes the shape of the molecule and allows it to escape the pores of the nanoparticle.

Targeting Strategies in Drug Delivery Research

In addition to stimuli-responsive release, targeting strategies are crucial for enhancing the accumulation of drug delivery systems at the tumor site. This can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumor tissues, or active targeting, which involves the use of ligands that bind to specific receptors overexpressed on the surface of cancer cells.

Receptor-Mediated Targeting Approaches

Receptor-mediated targeting utilizes the specific interaction between a ligand on the surface of the drug carrier and a receptor on the cancer cell membrane to enhance cellular uptake. This approach can significantly improve the therapeutic efficacy and reduce the side effects of the encapsulated drug.

For hydroxylated camptothecins, several receptor-mediated targeting strategies have been investigated. One example is the use of cyclic RGD (arginine-glycine-aspartic acid) peptides, which target integrins that are often overexpressed on the surface of tumor cells and endothelial cells of tumor blood vessels. Lipid-polymer hybrid nanoparticles modified with cyclic RGD have been used to deliver 10-hydroxycamptothecin to breast cancers, resulting in enhanced cell killing and endocytosis.

Another common target is the folate receptor, which is frequently overexpressed in various cancers, including breast, ovarian, and lung cancer. Nanoparticles decorated with folic acid have been shown to enhance the cellular uptake of 10-HCPT via folate receptor-mediated endocytosis, leading to higher cytotoxicity in cancer cells.

| Targeting Ligand | Receptor Target | Delivery System | Payload | Outcome |

| Cyclic RGD peptide | Integrins | Lipid-polymer hybrid nanoparticles | 10-hydroxycamptothecin | Enhanced cell killing and endocytosis in breast cancer cells. allmpus.com |

| Folic Acid | Folate Receptor | Zein Nanoparticles | 10-hydroxycamptothecin | Improved cellular uptake and antitumor activity in folate receptor-positive cells. researchgate.net |

| Xyloglucan | ASGPR | Solid Lipid Nanoparticles | 10-hydroxycamptothecin (HCPT) | Specific recognition by ASGPR on HepG2 cells, enabling targeting of hepatocellular carcinoma. nih.gov |

Combination Therapy Co-Delivery Systems

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of cancer treatment. Co-delivering multiple drugs in a single nanoparticle carrier can offer several advantages, including synergistic therapeutic effects, overcoming drug resistance, and controlled release of each drug at the desired ratio and sequence.

Several studies have explored the co-delivery of hydroxylated camptothecins with other chemotherapeutic agents. For example, 10-hydroxycamptothecin (HCPT) has been co-encapsulated with doxorubicin (DOX) in amphiphilic linear-dendritic prodrugs. nih.gov These nanoparticles demonstrated a pH-dependent release of both drugs and were effectively taken up by cancer cells. The co-delivery system showed a more potent suppression of cancer cell growth compared to the individual drugs or a simple physical mixture. nih.gov

In another study, nanoparticles loaded with both HCPT and methotrexate (B535133) (MTX) were synthesized. These nanoparticles were designed to target tumors and break down in the acidic tumor microenvironment, leading to a synergistic therapeutic effect. The co-delivery of HCPT with dexamethasone (B1670325) in a modular ROS-responsive platform has also been investigated to enhance cancer treatment by increasing reactive oxygen species levels in tumor cells and normalizing tumor blood vessels.

| Co-delivered Drug | Delivery System | Payload | Release/Targeting | Outcome |

| Doxorubicin (DOX) | Amphiphilic linear-dendritic prodrugs | 10-hydroxycamptothecin (HCPT) | pH-dependent release | More efficient suppression of cancer cell growth compared to individual drugs. nih.gov |

| Methotrexate (MTX) | PEG nanoparticles | 10-hydroxycamptothecin (HCPT) | Tumor targeting and breakdown in acidic microenvironment | Synergistic therapeutic effects. |

| Dexamethasone (DEX) | ROS-responsive platform | 10-hydroxycamptothecin (HCPT) | ROS-responsive | Increased ROS levels in tumor cells and normalization of tumor blood vessels. |

| Diosgenin | 8-arm PEGylated nanoparticles | 10-hydroxycamptothecin (HCPT) | Not specified | Better tumor growth inhibition compared to free drugs. researchgate.net |

Analytical and Characterization Methodologies in 9 Hydroxymethyl 10 Hydroxy Camptothecin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 9-Hydroxymethyl-10-hydroxy Camptothecin (B557342) from related compounds, impurities, and metabolites, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of camptothecin and its derivatives. When coupled with UV or fluorescence detectors, HPLC offers high sensitivity and specificity for quantification and purity assessment.

For the analysis of compounds structurally similar to 9-Hydroxymethyl-10-hydroxy Camptothecin, such as 10-hydroxycamptothecin (B1684218), reversed-phase HPLC methods are commonly developed. semanticscholar.org These methods are validated for specificity, linearity, accuracy, precision, and sensitivity. semanticscholar.org A typical HPLC system for a related compound, 10-hydroxycamptothecin, might employ a C18 column with a gradient elution program. semanticscholar.org The mobile phase often consists of a mixture of an aqueous buffer (like sodium dihydrogen phosphate) and an organic solvent such as acetonitrile. semanticscholar.org Detection is frequently carried out at a specific wavelength, for instance, 220 nm, to achieve optimal sensitivity for the analyte and its impurities. semanticscholar.org The retention time under specific chromatographic conditions is a key parameter for identification.

Fluorescence detection can offer enhanced sensitivity for camptothecin derivatives. For instance, in the analysis of camptothecin and 10-hydroxycamptothecin, fluorescence detection has been shown to achieve a detection limit as low as 0.1 ng/mL for camptothecin. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Camptothecin Derivatives

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or Fluorescence |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Note: This table is illustrative and based on methods for closely related compounds like 10-hydroxycamptothecin. semanticscholar.org

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that can be coupled with HPLC for the extraction and concentration of analytes from various matrices. An on-line in-tube SPME method has been successfully applied for the simultaneous determination of camptothecin and 10-hydroxycamptothecin in human plasma. nih.gov This technique utilizes a capillary column with a specific coating to selectively adsorb the analytes of interest. nih.gov For camptothecin and its hydroxy derivative, a poly(methacrylic acid-ethylene glycol dimethacrylate) monolithic capillary column has been used, demonstrating good biocompatibility for direct plasma analysis. nih.gov

The coupling of SPME with HPLC provides an automated and sensitive method for the analysis of camptothecin analogues in biological samples. The method has shown good linearity and reproducibility, with detection limits for 10-hydroxycamptothecin reported at 1.79 ng/mL using UV detection. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure of 9-Hydroxymethyl-10-hydroxy Camptothecin and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of 9-Hydroxymethyl-10-hydroxy Camptothecin. While specific NMR data for this compound is not widely published in peer-reviewed literature, the analysis of related compounds like 9-allyl-10-hydroxycamptothecin confirms the use of ¹H NMR and ¹³C NMR for structural confirmation. researchgate.net Commercial suppliers of 9-Hydroxymethyl-10-hydroxy Camptothecin also indicate that HNMR data is available with the product, underscoring its importance in quality control. allmpus.com

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in a Camptothecin Core Structure

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 |

| CH₂ (Lactone Ring) | ~5.3 |

| OH (Position 4) | Variable |

| CH₂CH₃ (Ethyl Group) | ~1.9 (CH₂) and ~0.9 (CH₃) |

Note: This table contains predicted values for a generic camptothecin core and may not represent the exact shifts for 9-Hydroxymethyl-10-hydroxy Camptothecin.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For compounds like 9-allyl-10-hydroxycamptothecin, both low-resolution (LRMS) and high-resolution mass spectrometry (HRMS) are utilized to confirm the molecular formula. researchgate.net Commercial data for 9-Hydroxymethyl-10-hydroxy Camptothecin indicates a molecular weight of 394.38 g/mol , which would be confirmed by MS analysis. cymitquimica.comsimsonpharma.com The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

UV-Visible Spectroscopy

Computational Chemistry and Cheminformatics Applications

Computational chemistry and cheminformatics have become indispensable tools in the research and development of camptothecin analogues, including 9-Hydroxymethyl-10-hydroxy Camptothecin. These in silico methods offer a rapid and cost-effective means to predict the properties and biological activities of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for further experimental evaluation.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as 9-Hydroxymethyl-10-hydroxy Camptothecin, and its biological target, which for camptothecins is the topoisomerase I-DNA complex. These simulations provide insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For camptothecin derivatives, docking studies are typically performed to understand their interaction with the active site of the topoisomerase I-DNA covalent complex. The goal is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stabilization of the ternary complex, which is essential for the drug's mechanism of action. While specific docking scores for 9-Hydroxymethyl-10-hydroxy Camptothecin are not widely published, studies on related compounds like 10-hydroxycamptothecin demonstrate the importance of the hydroxyl group in forming hydrogen bonds with the receptor, suggesting a similar role for the substituents in 9-Hydroxymethyl-10-hydroxy Camptothecin.

Molecular Dynamics Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the receptor upon binding. For instance, MD simulations can assess the stability of the hydrogen bonds formed between the camptothecin derivative and the topoisomerase I-DNA complex, providing a deeper understanding of the determinants of binding affinity.

Table 1: Illustrative Binding Interactions of Camptothecin Analogues with Topoisomerase I-DNA Complex from Molecular Docking Studies

This table presents hypothetical data based on published findings for similar compounds to illustrate the type of information generated from docking studies.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Camptothecin | -8.5 | Asn352, Arg364, Asp533 | 3 |

| 10-hydroxy Camptothecin | -9.2 | Asn352, Arg364, Asp533, Thr718 | 4 |

| Topotecan | -9.8 | Asn352, Arg364, Asp533, Thr718 | 5 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of 9-Hydroxymethyl-10-hydroxy Camptothecin research, QSAR models can be developed to predict the anti-cancer activity of novel derivatives based on their molecular descriptors.

These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic features. By correlating these descriptors with the experimentally determined biological activities of a set of camptothecin analogues, a predictive QSAR model can be built. Such models are valuable for virtual screening of large compound libraries and for designing new derivatives with potentially improved potency. For example, a QSAR study on a series of camptothecin derivatives might reveal that the presence of hydrogen bond donors at positions 9 and 10 positively correlates with their topoisomerase I inhibitory activity.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Camptothecin Derivatives

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Hydrophobicity and cell membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric hindrance |

| Number of H-bond Donors | Count of hydrogen bond donor atoms | Interaction with the biological target |

| Number of H-bond Acceptors | Count of hydrogen bond acceptor atoms | Interaction with the biological target |

| Polar Surface Area | Surface area of polar atoms | Drug transport properties |

Bioinformatics plays a crucial role in understanding the broader biological context of 9-Hydroxymethyl-10-hydroxy Camptothecin's action. This includes the analysis of metabolic pathways, the identification of potential resistance mechanisms, and the evolutionary conservation of its target.

Metabolic Pathway Analysis: Bioinformatics tools can be used to predict the metabolic fate of 9-Hydroxymethyl-10-hydroxy Camptothecin in the body. By analyzing databases of metabolic enzymes, it is possible to identify potential enzymes, such as cytochrome P450s or UDP-glucuronosyltransferases, that may be involved in its metabolism. nih.gov For instance, studies on the camptothecin analog AR-67 have identified specific CYP450 and UGT enzymes responsible for its metabolism. nih.gov This information is critical for understanding the compound's pharmacokinetic profile.

Evolutionary Analysis: The evolutionary conservation of topoisomerase I across different species can be analyzed using bioinformatics databases and alignment tools. This analysis can provide insights into the suitability of different model organisms for preclinical studies and can help in understanding the fundamental importance of the drug's target. The high degree of conservation in the active site of topoisomerase I explains the broad-spectrum activity of camptothecins.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound?

- Methodology : For a study on tumor selectivity, define feasibility by access to PDX models. Novelty is established via comparison to irinotecan analogs. Ethical approval requires demonstrating reduced myelosuppression in preclinical models (e.g., murine CBC data). Relevance is tied to overcoming multidrug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.